2-Fluoro-6-methoxynicotinaldehyde chemical properties and molecular structure
2-Fluoro-6-methoxynicotinaldehyde chemical properties and molecular structure
Title: 2-Fluoro-6-methoxynicotinaldehyde (CAS 1211530-70-9): Molecular Architecture, Reactivity Profiling, and Synthetic Workflows in Drug Discovery
Executive Summary
As a highly functionalized pyridine building block, 2-fluoro-6-methoxynicotinaldehyde (CAS: 1211530-70-9) serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals[1]. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic behavior, and field-proven experimental workflows. By understanding the orthogonal reactivity of its three functional groups—the C2-fluorine, C3-aldehyde, and C6-methoxy—medicinal chemists can leverage this scaffold for divergent synthetic applications[2].
Molecular Architecture & Physicochemical Profiling
The utility of 2-fluoro-6-methoxynicotinaldehyde stems from its precise substitution pattern on the pyridine ring. The electron-deficient nature of the heterocycle is modulated by the competing inductive and resonance effects of its substituents, dictating its stability and reactivity profiles[3].
Table 1: Physicochemical and Structural Properties
| Parameter | Specification |
| Chemical Name | 2-Fluoro-6-methoxynicotinaldehyde |
| Synonyms | 2-Fluoro-6-methoxy-3-pyridinecarboxaldehyde[4] |
| CAS Registry Number | 1211530-70-9[5] |
| Molecular Formula | C7H6FNO2 |
| Molecular Weight | 155.13 g/mol [6] |
| SMILES String | COc1ccc(C=O)c(F)n1[6] |
| Electrophilic Center | C3 (Aldehyde carbon) |
| Nucleophilic Substitution Site | C2 (Fluorine-bearing carbon) |
Chemical Reactivity & Mechanistic Pathways
As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system of electronic push-and-pull. The reactivity of 2-fluoro-6-methoxynicotinaldehyde is governed by three distinct mechanistic pathways[7]:
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C3-Aldehyde Electrophilicity: The aldehyde group at the C3 position is highly activated. The electron-withdrawing nature of the adjacent C2-fluorine (via the inductive −I effect) increases the partial positive charge on the carbonyl carbon, making it exceptionally susceptible to nucleophilic attack (e.g., amines, ylides).
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C2-Fluorine SNAr Susceptibility: Fluorine is an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) when positioned ortho to the pyridine nitrogen. The nitrogen atom acts as an electron sink, stabilizing the critical Meisenheimer complex intermediate during the transition state.
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C6-Methoxy Lability: The methoxy group provides resonance stabilization ( +M effect) to the ring. However, under strong Lewis acidic conditions (e.g., BBr3 ), it can be selectively demethylated to reveal a pyridone (2-fluoro-6-oxo-1,6-dihydropyridine-3-carboxaldehyde), opening pathways for novel N-alkylation strategies.
Divergent Synthetic Utility (Visualization)
The orthogonal reactivity of these functional groups allows for selective, sequential modifications without the need for excessive protecting group chemistry.
Divergent synthetic pathways of 2-Fluoro-6-methoxynicotinaldehyde in medicinal chemistry.
Experimental Protocols & Workflows
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes mechanistic causality and analytical checkpoints to verify success in real-time.
Protocol A: Reductive Amination of the C3-Aldehyde
This workflow couples the core scaffold with a primary amine to generate a secondary amine derivative, a common motif in kinase inhibitors.
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Imine Formation: Dissolve 2-fluoro-6-methoxynicotinaldehyde (1.0 eq) and the target primary amine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M. Stir at 25 °C for 2 hours.
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Causality: The high electrophilicity of the C3-aldehyde allows for rapid imine condensation without the need for Lewis acid catalysis (like Ti(OiPr)4 ) in most standard amine couplings.
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Validation Checkpoint: Aliquot 10 µL into MeOH and analyze via LC-MS. The mass should shift from the starting aldehyde ( [M+H]+156 ) to the corresponding imine mass. Do not proceed until the aldehyde is consumed.
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Selective Reduction: Cool the reaction to 0 °C. Add sodium triacetoxyborohydride ( NaBH(OAc)3 ) (1.5 eq) portion-wise over 10 minutes. Stir for an additional 4 hours, allowing the reaction to warm to room temperature.
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Causality: NaBH(OAc)3 is a mild hydride donor that selectively reduces the protonated imine (iminium ion) over any residual unreacted aldehyde, preventing the formation of the corresponding primary alcohol byproduct.
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Quenching & Isolation: Quench the reaction with saturated aqueous NaHCO3 until gas evolution ceases. Extract with dichloromethane (DCM) ( 3×10 Vol). Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
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Validation Checkpoint: 1H -NMR ( CDCl3 ) will show the complete disappearance of the aldehyde proton signal at ~10.2 ppm and the appearance of a new benzylic CH2 signal at ~3.8-4.0 ppm.
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Protocol B: Nucleophilic Aromatic Substitution (SNAr) of the C2-Fluorine
This workflow demonstrates the displacement of the C2-fluorine with a secondary amine (e.g., morpholine).
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Reaction Setup: In a sealed pressure vial, dissolve 2-fluoro-6-methoxynicotinaldehyde (1.0 eq) and morpholine (2.5 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.5 M). Add anhydrous potassium carbonate ( K2CO3 ) (2.0 eq).
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Thermal Activation: Heat the mixture to 90 °C for 6-8 hours.
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Causality: While the C2-fluorine is activated by the adjacent pyridine nitrogen, the electron-donating C6-methoxy group partially deactivates the ring via resonance. Elevated temperatures are strictly required to overcome the activation energy barrier for the formation of the Meisenheimer complex.
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Workup & Purification: Cool to room temperature, dilute with water (10 Vol), and extract with Ethyl Acetate (EtOAc) ( 3×5 Vol). Wash the organic layer with 5% aqueous LiCl (to remove residual DMF), dry over MgSO4 , and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
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Validation Checkpoint: 19F -NMR is the ultimate self-validating tool here; the complete disappearance of the aryl fluoride signal (typically around -60 to -70 ppm depending on the calibration reference) confirms 100% conversion of the starting material.
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References
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ChemSrc . "1211530-70-9_2-fluoro-6-methoxynicotinaldehyde CAS Properties". ChemSrc Database. Available at:[Link]
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ChemBuyersGuide . "ChemScene - 2-FLUORO-6-METHOXYNICOTINALDEHYDE". ChemBuyersGuide Inc. Available at: [Link]
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